molecular formula C7H5NO B3354941 2-Furanacrylonitrile, (Z)- CAS No. 6137-73-1

2-Furanacrylonitrile, (Z)-

Cat. No.: B3354941
CAS No.: 6137-73-1
M. Wt: 119.12 g/mol
InChI Key: ZHKAQNFBQHPERX-IWQZZHSRSA-N
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Description

2-Furanacrylonitrile, (Z)-: is an organic compound with the molecular formula C₇H₅NO It is a derivative of furan, featuring a nitrile group attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furanacrylonitrile, (Z)- can be synthesized through several methods. One common approach involves the reaction of furfural with malononitrile in the presence of a base, followed by dehydration to yield the desired product. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: In industrial settings, 2-Furanacrylonitrile, (Z)- is produced using similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Furanacrylonitrile, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitrile group can yield the corresponding amine using reagents such as lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Amines or alcohols in the presence of a base

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid

    Reduction: 2-Furanacrylamine

    Substitution: Various substituted furan derivatives

Scientific Research Applications

2-Furanacrylonitrile, (Z)- has several applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

    Pharmaceuticals: It is explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

    Agriculture: The compound is investigated for its potential use in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-Furanacrylonitrile, (Z)- involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The furan ring can interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

  • 2-Furanacrylonitrile, (E)-
  • Furan-2-carboxaldehyde
  • Furan-2-carboxylic acid

Comparison: 2-Furanacrylonitrile, (Z)- is unique due to its specific geometric configuration, which can influence its reactivity and interaction with other molecules. Compared to its (E)-isomer, the (Z)-isomer may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of the nitrile group distinguishes it from other furan derivatives like furan-2-carboxaldehyde and furan-2-carboxylic acid, which have aldehyde and carboxylic acid functional groups, respectively.

Properties

IUPAC Name

(Z)-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKAQNFBQHPERX-IWQZZHSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6137-73-1
Record name 2-Furanacrylonitrile, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-FURANACRYLONITRILE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8260Y7K74G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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